Levoprotiline hydrochloride

描述

Chemical Abstracts Service (CAS) Registry Number

The CAS Registry Number for levoprotiline (B1675175) hydrochloride is 76496-69-0. medchemexpress.commolbase.commedkoo.com The CAS number for the parent compound, levoprotiline, is 76496-68-9. nih.gov

Systematic IUPAC Naming Conventions

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for levoprotiline hydrochloride is (-)-R-α-[(methylamino)methyl]-9,10-ethanoanthracene-9(10H)-ethanol hydrochloride. ontosight.ainih.gov Another IUPAC name found in literature is (2R)-1-(methylamino)-3-(1-tetracyclo[6.6.2.0²,⁷.0⁹,¹⁴]hexadeca-2,4,6,9,11,13-hexaenyl)propan-2-ol. nih.gov

Research Codes and Synonyms

Throughout its research and development, this compound has been referred to by several codes and synonyms. These include:

CGP 12103 A medkoo.comnih.gov

(-)-Oxaprotiline hydrochloride ontosight.ai

Levoprotiline HCl medkoo.comontosight.ai

CGS 12103 ontosight.ai

UNII-KYX86D468O nih.govontosight.ai

R-(-)-Oxaprotiline hydrochloride medchemexpress.com

Table 1: Nomenclature and Identifiers for this compound

| Identifier Type | Identifier |

|---|---|

| CAS Registry Number | 76496-69-0 medchemexpress.commolbase.commedkoo.com |

| IUPAC Name | (-)-R-α-[(methylamino)methyl]-9,10-ethanoanthracene-9(10H)-ethanol hydrochloride ontosight.ainih.gov |

| Research Codes/Synonyms | CGP 12103 A, (-)-Oxaprotiline hydrochloride, Levoprotiline HCl, CGS 12103, UNII-KYX86D468O, R-(-)-Oxaprotiline hydrochloride medchemexpress.commedkoo.comnih.govontosight.ai |

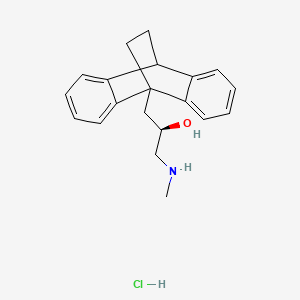

Structure

3D Structure of Parent

属性

CAS 编号 |

76496-69-0 |

|---|---|

分子式 |

C20H24ClNO |

分子量 |

329.9 g/mol |

IUPAC 名称 |

(2R)-1-(methylamino)-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-2-ol;hydrochloride |

InChI |

InChI=1S/C20H23NO.ClH/c1-21-13-14(22)12-20-11-10-15(16-6-2-4-8-18(16)20)17-7-3-5-9-19(17)20;/h2-9,14-15,21-22H,10-13H2,1H3;1H/t14-,15?,20?;/m1./s1 |

InChI 键 |

MUOSVLIKDZRWMP-DQBGKMJDSA-N |

手性 SMILES |

CNC[C@@H](CC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)O.Cl |

规范 SMILES |

CNCC(CC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)O.Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Levoprotiline hydrochloride; Levoprotiline HCl; CGP 12103 A; CGP-12 103 A. |

产品来源 |

United States |

Historical Context of Its Investigation Within Antidepressant Research

Levoprotiline (B1675175) emerged from research into tetracyclic antidepressants, positioned as a successor to maprotiline (B82187). targetmol.com It is the R-(-)-enantiomer of oxaprotiline (B1677841). medchemexpress.com The investigation into levoprotiline was part of a broader effort to develop new antidepressant agents. nih.gov While many antidepressants, such as the tricyclic imipramine (B1671792), were discovered and developed from the mid-20th century onwards, levoprotiline represents a later generation of compounds explored for their potential therapeutic effects in mood disorders. study329.orgcairn.info The development of distinct enantiomers like levoprotiline was driven by the search for compounds with potentially improved profiles.

Classification Within Pharmaceutical Compound Groups

Synthetic Pathways and Methodologies

The synthesis of levoprotiline can be approached through various strategic routes, primarily focusing on establishing the core tetracyclic structure and introducing the chiral side chain with the correct stereochemistry. Two of the most promising methods that have been developed and evaluated are the chiral building block approach and the enantioselective hydrogenation route. researchgate.netresearchgate.net

Multi-Step Synthesis Strategies

Two primary multi-step strategies for levoprotiline synthesis have been prominent: one utilizing a chiral building block and the other employing catalytic oxidation followed by enantioselective hydrogenation. researchgate.net Both pathways aim to create the crucial stereogenic center with high enantiomeric purity.

Enantioselective Synthesis Approaches for (R)-(-)-Levoprotiline

The creation of the specific (R)-configuration at the chiral center is a key challenge in the synthesis of levoprotiline. Enantioselective synthesis methods are employed to produce the desired enantiomer in high excess. booktopia.com.au

One effective strategy involves the use of a chiral building block, a molecule that already contains the desired stereochemistry and can be incorporated into the final structure. sigmaaldrich.com In the synthesis of levoprotiline, (R)-epichlorohydrin, which is commercially available with high optical purity, serves as an excellent chiral starting material. researchgate.net

This synthetic route begins with anthracene, which undergoes selective bromination at the 9-position. researchgate.net The resulting 9-bromoanthracene (B49045) is then subjected to a bromo-lithium exchange to form 9-lithio-anthracene. This intermediate reacts with (R)-epichlorohydrin to attach the chiral side chain. The synthesis proceeds with the formation of an epoxide, followed by a Diels-Alder reaction with ethylene (B1197577) under high pressure to construct the ethane (B1197151) bridge, thus forming the tetracyclic dibenzo-bicyclo-octadiene backbone. researchgate.net

An alternative and highly efficient approach involves the creation of the stereogenic center through an enantioselective hydrogenation of a prochiral α-amino ketone. researchgate.netscribd.com This method starts with the racemic mixture of oxaprotiline (B1677841), which can be prepared from a bicyclic intermediate used in the synthesis of maprotiline (B82187). researchgate.net

The racemic oxaprotiline is first oxidized to the corresponding α-amino ketone. researchgate.net This oxidation is a critical step, and various catalytic methods have been developed to achieve it efficiently. The subsequent step is the enantioselective hydrogenation of the α-amino ketone to yield the desired (R)-(-)-levoprotiline. researchgate.netresearchgate.net This hydrogenation is typically carried out using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral ligand. rsc.orgresearchgate.netnih.gov The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. nih.govnih.gov

Specific Reaction Steps and Intermediates

Several key reaction steps and intermediates are central to the successful synthesis of levoprotiline. researchgate.net

Selective Bromination: The synthesis often starts with the selective bromination of anthracene at the 9-position. This can be achieved using N-bromosuccinimide or a combination of bromine and a catalyst like iron(III) chloride (FeCl3). The use of an iron catalyst is often preferred for environmental and toxicological reasons. researchgate.net

Bromo-Lithium Exchange: The 9-bromoanthracene is converted to the more reactive 9-lithio-anthracene through a bromo-lithium exchange reaction. This organolithium reagent is then ready to react with an electrophile to introduce the side chain. researchgate.net

Diels-Alder Reaction for Ethane Bridge Formation: A key step in forming the tetracyclic core is the Diels-Alder reaction. wikipedia.orgiitk.ac.inorganic-chemistry.org This [4+2] cycloaddition reaction, in this case between an anthracene derivative and ethylene, creates the characteristic ethane bridge of the dibenzo-bicyclo-octadiene system. researchgate.netnih.govebsco.com

Epoxide Formation: In the chiral building block approach, an epoxide is formed as a key intermediate. This three-membered ring is then opened to establish the final side chain structure. researchgate.net

Optimization of Reaction Parameters and Key Steps

The efficiency and success of the synthesis of levoprotiline are highly dependent on the optimization of various reaction parameters. beilstein-journals.orgchemrxiv.orgrsc.org

For the enantioselective hydrogenation route, several factors have been studied in detail to maximize the yield and enantiomeric excess (ee): researchgate.net

| Parameter | Observation |

| Hydrogen Pressure | Had no influence on enantioselectivity but significantly affected the reaction rate. |

| Temperature | At 50°C, both selectivity and activity were satisfactory. At temperatures above 55°C, the enantiomeric excess dropped noticeably. |

| Solvent | Methanol (B129727) was found to be the solvent of choice. |

| Base | An excess of a base, such as an amine or aqueous sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na2CO3), was necessary for good catalyst activity. |

| Water | The presence of up to 4% water in the methanol did not inhibit the catalyst and had a positive effect on the solubility of the hydrochloride substrate. |

Under optimized conditions, at 50°C and 80 bars of hydrogen pressure, turnover numbers up to 2,000 and an enantiomeric excess of 97% were achieved. researchgate.net The scale-up of this hydrogenation to a 20 kg batch size proceeded without significant issues, with consistent conversion times and enantioselectivity. researchgate.net A final recrystallization from ethanol (B145695) can further increase the optical purity to over 99%. researchgate.net

Scale-Up Considerations in Chemical Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of levoprotiline hydrochloride presents several challenges that necessitate careful optimization of the synthetic route. A primary concern during scale-up is maintaining high stereochemical purity, with a target of greater than 99% enantiomeric excess (ee). The cost-effectiveness of the process is also paramount, heavily influencing the choice of starting materials and catalysts.

Two main strategies have been explored for the large-scale synthesis of levoprotiline: a route involving (R)-epichlorohydrin and another utilizing enantioselective hydrogenation.

The (R)-epichlorohydrin route is a concise, five-step synthesis that begins with the selective bromination of inexpensive anthracene. researchgate.net The side chain is then introduced by reacting 9-lithio-anthracene with the commercially available and optically pure chiral building block, (R)-epichlorohydrin. researchgate.net A subsequent Diels-Alder reaction with ethylene under high pressure forms the characteristic ethane bridge. researchgate.net This route is considered efficient and economical for large-scale production as it avoids significant capital investment in specialized equipment. researchgate.net However, a critical step that requires careful management is the high-temperature reaction to form the epoxide, which has a significant heat of reaction (125 kJ/mol). researchgate.net Safety studies are crucial to mitigate the risk of thermal decomposition. researchgate.net Scale-up to a 20 kg batch size of the key epoxide intermediate has been demonstrated to be feasible. researchgate.net

The second approach involves the enantioselective hydrogenation of an α-amino ketone . This method starts with racemic oxaprotiline, which can be synthesized from a bicyclic intermediate used in the production of maprotiline, a substance available in ton quantities. researchgate.net The racemic alcohol is oxidized to the corresponding amino ketone, followed by a key enantioselective hydrogenation step to create the desired stereogenic center. researchgate.net The development of efficient catalytic methods for both the oxidation and the hydrogenation steps is a central challenge in this route. researchgate.net

Regardless of the chosen synthetic pathway, several overarching considerations are vital for successful scale-up:

Process Optimization: While discovery chemistry focuses on speed to obtain a target molecule for biological testing, development research must optimize the synthetic scheme for large-scale production, focusing on robustness, reproducibility, and cost. pageplace.de

Green Chemistry: Efforts to make the synthesis more environmentally friendly include replacing hazardous solvents like dichloromethane (B109758) with safer alternatives such as ethyl acetate (B1210297) or cyclopentyl methyl ether.

Catalyst Efficiency: For catalytic routes, sourcing affordable chiral catalysts is a significant economic factor. Implementing catalyst recycling, for instance by immobilizing catalysts on solid supports like silica (B1680970) or polymers, can reduce waste and cost.

Purity: The final product must be purified to meet stringent pharmaceutical standards. Recrystallization from solvents like ethanol is a common method to remove minor impurities. researchgate.net

A comparative analysis of the primary synthetic routes highlights their respective advantages and limitations.

| Method | Advantages | Limitations |

| (R)-Epichlorohydrin Route | Short, five-step synthesis; uses inexpensive starting materials; avoids high capital investment. researchgate.net | Involves a high-pressure Diels-Alder reaction; a high-temperature epoxide formation step requires careful safety considerations. researchgate.net |

| Enantioselective Hydrogenation | Starts from a readily available racemic intermediate; potentially scalable. researchgate.net | Requires the development of highly efficient and selective catalysts for both oxidation and hydrogenation steps. researchgate.net |

Stereochemical Configuration Determination

The biological activity of levoprotiline is intrinsically linked to its specific three-dimensional structure. Therefore, the unambiguous determination of its absolute stereochemical configuration is a critical aspect of its characterization.

X-ray crystallography stands as a definitive method for determining the absolute configuration of chiral molecules. nih.gov This technique provides a detailed three-dimensional map of the atomic arrangement within a crystal lattice, allowing for the precise assignment of stereocenters.

For levoprotiline, a crystal structure analysis was performed on its hydrobromide salt to ascertain its absolute configuration. researchgate.net The structure was resolved using direct methods, and the positions of all hydrogen atoms were either located from difference Fourier maps or calculated based on standard geometry. researchgate.net The crucial step in determining the absolute configuration involved an R-factor test that utilized the anomalous scattering of the bromine atom. researchgate.net Anomalous scattering occurs when the X-ray wavelength is near an absorption edge of an atom, causing a phase shift in the scattered X-rays that is dependent on the chirality of the structure. thieme-connect.de By comparing the intensities of Bijvoet pairs (reflections hkl and -h-k-l), which are no longer equal in the presence of anomalous scattering for a non-centrosymmetric crystal, the true absolute configuration can be established. nih.govchem-soc.si

The analysis of levoprotiline hydrobromide revealed a dihedral angle of 120.1° between the two aromatic rings of the anthracene system. researchgate.net The nitrogen atom of the side chain was found to be protonated, forming a linear hydrogen bond with the bromide anion. researchgate.net This detailed structural information unequivocally confirmed the (R)-configuration of the chiral center in levoprotiline. researchgate.netnih.gov

Monoaminergic System Interactions

Investigations into levoprotiline's effects on the monoaminergic system reveal a distinct lack of potent activity at the serotonin (B10506) and norepinephrine (B1679862) transporters, especially when compared to its enantiomer and other classic antidepressants.

Levoprotiline demonstrates negligible affinity for the serotonin transporter (SERT). wikipedia.orgiiab.me This characteristic separates it from selective serotonin reuptake inhibitors (SSRIs) and many tricyclic antidepressants (TCAs) whose primary mechanism involves blocking serotonin reuptake. dtu.dk Studies confirm that levoprotiline has no significant inhibitory effect on serotonin-induced contractile responses in isolated guinea pig ileum, further indicating its weak interaction with serotonergic pathways at the receptor and transporter levels. nih.gov This lack of affinity for SERT means it does not directly increase synaptic serotonin levels through reuptake inhibition, a common mechanism for many antidepressant medications. nih.govbiomolther.org

A defining feature of levoprotiline's pharmacology is its stereoselective lack of effect on norepinephrine (NE) reuptake. While its racemate, oxaprotiline, is a norepinephrine reuptake inhibitor, this activity is exclusively attributed to the S-(+)-enantiomer, dextroprotiline. wikipedia.orgiiab.me Levoprotiline, the R-(-)-enantiomer, is inactive as a norepinephrine uptake inhibitor. wikipedia.org In vitro studies on isolated guinea pig atria showed that levoprotiline caused only slight stimulation of noradrenaline transmission, confirming its weak effect on this system. nih.gov This enantioselective action highlights that the potent NE reuptake inhibition seen with oxaprotiline resides entirely with the dextro-isomer, while levoprotiline is essentially devoid of this activity. wikipedia.org

Table 1: Enantioselective Effects on Monoamine Reuptake

| Compound | Target | Activity |

|---|---|---|

| Levoprotiline (R-(-)-enantiomer) | Norepinephrine Transporter | Inactive / No significant inhibition. wikipedia.org |

| Serotonin Transporter | Negligible affinity. wikipedia.orgiiab.me |

| Dextroprotiline (S-(+)-enantiomer) | Norepinephrine Transporter | Potent inhibitor. wikipedia.org |

Consistent with its lack of potent reuptake inhibition, levoprotiline does not significantly alter the synaptic availability of monoamines like serotonin or norepinephrine through transporter blockade. wikipedia.orgiiab.me The primary mechanism for increasing neurotransmitter levels in the synaptic cleft for many antidepressants is the inhibition of reuptake transporters such as SERT and the norepinephrine transporter (NET). biomolther.org Since levoprotiline lacks affinity for these transporters, its mechanism does not involve the direct enhancement of monoaminergic signaling by preventing their removal from the synapse. wikipedia.orgiiab.me Instead, its therapeutic actions are believed to stem from different pathways, independent of direct modulation of monoamine transporter activity.

Histaminergic System Modulation

In contrast to its weak effects on the monoaminergic system, levoprotiline is a potent modulator of the histaminergic system, which is central to its pharmacological profile.

Levoprotiline is a powerful antagonist of the histamine (B1213489) H1 receptor. wikipedia.org In preclinical studies using isolated guinea pig ileum, levoprotiline potently inhibited the contractile responses induced by histamine. nih.gov Its inhibitory effect on histamine-induced contractions was significantly stronger than its effect on contractions induced by acetylcholine (B1216132), demonstrating a degree of selectivity for the histaminergic system over the cholinergic system. nih.gov The potency of this antihistaminic action is a key component of its mechanism.

Table 2: Comparative Inhibitory Effects on Smooth Muscle Contractions

| Compound | Histamine-Induced Contraction | Acetylcholine-Induced Contraction |

|---|---|---|

| Levoprotiline | Potent Inhibition nih.gov | Weakest Inhibition (compared to maprotiline and imipramine) nih.gov |

| Imipramine (B1671792) | Less Potent than Levoprotiline nih.gov | Stronger Inhibition than Levoprotiline |

| Maprotiline | Less Potent than Levoprotiline nih.gov | Intermediate Inhibition nih.gov |

Other Neurotransmitter System Interactions in Isolated Tissues

Pharmacological studies on isolated tissues have been conducted to characterize the effects of levoprotiline on various neurotransmitter systems beyond its primary interaction with histamine receptors.

In comparative studies using isolated guinea pig ileum, levoprotiline's effect on contractions induced by acetylcholine was evaluated. The results showed that while levoprotiline did possess some inhibitory activity against acetylcholine-induced responses, this effect was notably weak. nih.gov When compared with the tricyclic antidepressant imipramine and its structural analog maprotiline, levoprotiline was found to be the weakest inhibitor of acetylcholine-induced contraction among the three compounds. nih.gov This suggests a low affinity for or interaction with the muscarinic acetylcholine receptors responsible for mediating smooth muscle contraction. nih.gov Furthermore, long-term in vivo studies in rats did not observe any significant alterations in muscarinic acetylcholine receptors following repeated administration of levoprotiline. nih.gov

The interaction of levoprotiline with the serotonergic system has also been examined. In studies on isolated guinea pig ileum, levoprotiline showed no remarkable effect on contractions induced by serotonin. nih.gov This finding aligns with other pharmacological data indicating that levoprotiline is distinct from many other antidepressants as it lacks monoamine reuptake inhibition, including that of serotonin.

The influence of levoprotiline on noradrenergic transmission was investigated in vitro using isolated guinea pig atrium. The findings revealed that levoprotiline caused only a slight stimulation of noradrenaline transmission in this tissue preparation. nih.gov This minimal effect on the noradrenergic system further distinguishes levoprotiline from typical antidepressants that function primarily by inhibiting norepinephrine reuptake.

| Neurotransmitter System | Tissue Model | Effect of Levoprotiline | Source |

| Acetylcholine | Isolated Guinea Pig Ileum | Weak inhibition of induced contraction | nih.gov |

| Serotonin | Isolated Guinea Pig Ileum | No remarkable effect on induced contraction | nih.gov |

| Noradrenaline | Isolated Guinea Pig Atrium | Slight stimulation of transmission | nih.gov |

Neuroplasticity and Receptor Sensitivity

Neuroplasticity refers to the ability of the nervous system to alter its structure and function in response to experience, a process that fundamentally involves changes in synaptic strength and receptor density. wikipedia.orgphysio-pedia.com A key mechanism underlying long-term synaptic plasticity is the modulation of the number and sensitivity of neurotransmitter receptors at the synapse. wikipedia.orguq.edu.au

Preclinical research demonstrates that levoprotiline is involved in modulating synaptic receptor expression, specifically within the histaminergic system. As detailed in studies on the rat brain, repeated treatment with levoprotiline leads to a significant up-regulation of histamine H1 receptors. nih.gov This increase in receptor expression is a direct example of synaptic plasticity, where the neuron adapts to the continuous presence of the compound by altering its receptor population. nih.gov This structural change is accompanied by a functional one: an enhanced intracellular signaling response (phosphoinositide hydrolysis) upon histamine binding, indicating increased receptor sensitivity and efficiency. nih.gov This specific modulation of histamine H1 receptor expression and its signaling pathway in the brain cortex points to a targeted neuroplastic effect induced by the compound. nih.gov

Changes in Presynaptic and Postsynaptic Receptor Sensitivity with Chronic Treatment

Chronic administration of levoprotiline induces significant adaptive changes in various neurotransmitter receptor systems, which are believed to contribute to its therapeutic effects. Unlike its enantiomer, (+)-oxaprotiline, levoprotiline does not inhibit noradrenaline (NA) or serotonin (5-HT) uptake and fails to down-regulate beta-adrenergic receptors upon chronic administration. baillement.com However, research points to distinct alterations in histaminergic, dopaminergic, and serotonergic receptor sensitivity.

Studies in rat models have demonstrated that repeated treatment with levoprotiline leads to an up-regulation of histamine H1 receptors in the cerebral cortex to 120% compared to saline-treated controls. nih.gov In contrast, the same studies found no significant changes in muscarinic acetylcholine or alpha-1-adrenergic receptors. nih.gov

Furthermore, chronic levoprotiline treatment appears to enhance the functional responsiveness of the central dopaminergic system. baillement.comuzh.ch This is evidenced by the finding that levoprotiline's anti-immobility effect in behavioral despair tests is antagonized by the dopamine (B1211576) receptor antagonists haloperidol (B65202) and sulpiride. baillement.comuzh.ch After chronic administration, levoprotiline was also found to enhance behavioral stimulation induced by d-amphetamine and dopamine. baillement.com

Regarding the serotonergic system, chronic administration of levoprotiline has been shown to increase the density of 5-HT1A receptors in the rat hippocampus. It also leads to an increase in [3H]Ketanserin binding to 5-HT2 receptors in the cerebral cortex.

The following table summarizes the observed changes in receptor sensitivity following chronic levoprotiline treatment in preclinical models.

| Receptor System | Receptor Type | Change in Sensitivity/Density | Brain Region | Reference |

| Histaminergic | H1 | Up-regulated (120% of control) | Cerebral Cortex | nih.gov |

| Dopaminergic | D2 (functional) | Enhanced responsiveness | - | baillement.comuzh.ch |

| Serotonergic | 5-HT1A | Increased density | Hippocampus | |

| Serotonergic | 5-HT2 | Increased binding sites | Cerebral Cortex | |

| Adrenergic | Beta | No down-regulation | - | baillement.com |

| Adrenergic | Alpha-1 | No significant alteration | Cerebral Cortex | nih.gov |

| Cholinergic | Muscarinic | No significant alteration | Cerebral Cortex | nih.gov |

Activation of Intracellular Signaling Pathways (e.g., cAMP-CREB cascade)

The mechanism of action of levoprotiline extends beyond receptor-level interactions to the modulation of intracellular signaling cascades. A key finding is its effect on the phosphoinositide (PI) signaling pathway. Repeated treatment with levoprotiline has been shown to significantly enhance the phosphoinositide hydrolysis response stimulated by histamine in the rat cerebral cortex, with responses increasing to 160-200% compared to control groups. nih.gov This suggests that levoprotiline not only affects the density of H1 receptors but also amplifies their downstream signaling.

The cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, which involves the activation of protein kinase A (PKA) and the transcription factor cAMP response element-binding protein (CREB), is a critical pathway for the action of many antidepressant drugs. nih.govnih.gov This cascade regulates the expression of numerous genes involved in neuroplasticity and cell survival. nih.gov While the cAMP-PKA-CREB pathway is a major area of investigation in antidepressant pharmacology, direct evidence from the reviewed literature specifically linking levoprotiline to the activation of this particular cascade is not available. The primary documented intracellular effect is the potentiation of the histamine-coupled phosphoinositide hydrolysis pathway. nih.gov

Regulation of Genes Related to Neuroplasticity and Neurogenesis (e.g., Brain-Derived Neurotrophic Factor, BDNF)

Neuroplasticity, the brain's ability to reorganize its structure and function, is considered a crucial component of the therapeutic effects of antidepressants. nih.govmdpi.com A key molecule in this process is Brain-Derived Neurotrophic Factor (BDNF), a protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. nih.govnih.govwikipedia.org The regulation of the BDNF gene and its subsequent effects on synaptic plasticity and neurogenesis is a central theme in the "neurotrophin hypothesis of depression," with many antidepressant treatments known to increase BDNF expression. nih.govmdpi.com

This regulation often occurs via the activation of transcription factors like CREB, which can bind to the BDNF gene promoter. nih.govnih.gov While the importance of BDNF and related neuroplasticity genes in the broader context of antidepressant action is well-established nih.govnih.gov, specific preclinical studies detailing the direct effects of this compound on the expression and regulation of BDNF or other genes related to neuroplasticity and neurogenesis are not extensively covered in the available research. Therefore, while it is plausible that levoprotiline's antidepressant properties involve the modulation of such genes, direct experimental evidence to confirm this mechanism is required.

Preclinical Behavioral and Neurobiological Assessment in Animal Models

Models of Depression-Like Behavior

Extensive literature searches did not yield specific data on the effects of Levoprotiline (B1675175) hydrochloride in the Forced Swimming Test (FST) or the Tail Suspension Test (TST) in mice. Consequently, a detailed analysis of its impact on immobility duration in these standard models of depression-like behavior cannot be provided at this time.

Forced Swimming Test (FST) in Mice

No specific research findings detailing the effects of Levoprotiline hydrochloride in the Forced Swimming Test in mice were identified.

Tail Suspension Test (TST) Comparisons

No specific research findings detailing the effects of this compound in the Tail Suspension Test in mice were identified.

Assessment of Immobility Duration

No specific data regarding the assessment of immobility duration in either the Forced Swimming Test or the Tail Suspension Test following the administration of this compound were found in the reviewed literature.

General Behavioral and Reflex Observations

Preclinical studies have provided some insights into the general behavioral effects of this compound in animal models.

Spontaneous Motor Activity Assessments

In preclinical evaluations, this compound demonstrated a dose-dependent influence on the spontaneous motor activity of mice. At lower doses, the compound did not produce any significant alterations in the general behavior of the animals. However, at higher doses, a slight suppression of spontaneous motor activity was observed nih.gov. This suggests a potential sedative effect at elevated concentrations.

Traction and Inclined Screen Tests

To evaluate the potential for motor impairment, a common concern with centrally acting pharmaceuticals, this compound was assessed using the traction and inclined screen tests in rodent models. These tests are standard preclinical tools for gauging muscle relaxation and motor coordination.

In the traction test, which measures the ability of a mouse to hold onto a suspended wire, levoprotiline did not demonstrate any adverse effects. Similarly, in the inclined screen test, where the ability of a rat to climb a sloped surface is observed, levoprotiline failed to produce any noticeable deficits nih.gov. The absence of a significant effect in these tests suggests that levoprotiline does not induce muscle relaxation or impair motor coordination at the doses tested.

| Test | Animal Model | Outcome | Implication |

| Traction Test | Mouse | No effect observed nih.gov | Does not cause significant muscle relaxation |

| Inclined Screen Test | Rat | No effect observed nih.gov | Does not impair motor coordination |

Ethological Behavioral Profiling

Ethological behavioral profiling provides a detailed analysis of an animal's naturalistic behaviors, offering insights into the qualitative effects of a compound. When studied in mice and rats, this compound did not show significant impacts on general behavior at lower doses. However, at higher doses, a slight suppression of the righting reflex and spontaneous motor activity was noted in mice, while chewing behavior and salivation were observed in rats nih.gov.

Neurophysiological Investigations

Electroencephalographic (EEG) Pattern Analysis

Electroencephalography (EEG) is a critical tool for assessing the effects of psychoactive substances on the electrical activity of the brain. In preclinical studies involving freely moving rats, this compound was found to induce a slight drowsy EEG pattern nih.gov. This effect is qualitatively similar to that produced by established tricyclic antidepressants such as maprotiline (B82187) and imipramine (B1671792), although levoprotiline appeared to be less potent in this regard nih.gov.

Further analysis of the pharmaco-EEG profile has been highlighted as a valuable method for predicting the therapeutic potential of psychoactive drugs in early human trials nih.govresearchgate.net. The EEG patterns induced by levoprotiline are consistent with compounds that have antidepressant activity, supporting its classification within this therapeutic category.

| Parameter | Observation | Comparison |

| EEG Pattern | Slight drowsy pattern nih.gov | Similar to maprotiline and imipramine nih.gov |

| Potency | Less potent than maprotiline and imipramine nih.gov | N/A |

Arousal Response Studies

Arousal response studies, which often utilize EEG to measure the brain's reaction to sensory stimuli, provide information on a compound's sedative or stimulant properties. In preclinical investigations, the effect of this compound on the arousal response induced by physostigmine (B191203) was examined in rats nih.gov.

The results showed that, similar to maprotiline, levoprotiline did not inhibit this arousal response. This is in contrast to imipramine, which clearly suppressed the response nih.gov. This finding suggests that levoprotiline does not possess the same sedative or arousal-suppressing properties as some other tricyclic antidepressants. The lack of inhibition of the arousal response further refines the understanding of its neurophysiological profile, indicating a more specific mechanism of action that does not broadly dampen central nervous system excitability.

Pharmacokinetic Characterization in Preclinical Models

Absorption Profiles in Animal Models

While specific oral absorption data such as Cmax (maximum plasma concentration) and Tmax (time to reach Cmax) for levoprotiline (B1675175) or oxaprotiline (B1677841) in rats and dogs are not extensively detailed in publicly available literature, studies on the related compound maprotiline (B82187) in rats indicate a bioavailability of approximately 20.2% after a single oral dose. This suggests that, like maprotiline, levoprotiline may also undergo significant first-pass metabolism.

To provide a clearer picture of absorption, preclinical studies would typically involve administering the compound orally to animal models like rats and dogs and measuring plasma concentrations over time. The resulting data would be presented in a format similar to the hypothetical table below.

| Animal Model | Parameter | Value |

|---|---|---|

| Rat | Bioavailability (%) | Data not available |

| Cmax (ng/mL) | Data not available | |

| Tmax (h) | Data not available | |

| Dog | Bioavailability (%) | Data not available |

| Cmax (ng/mL) | Data not available | |

| Tmax (h) | Data not available |

Distribution Studies in Animal Models

A representative data table from such a study would resemble the following hypothetical example.

| Animal Model | Tissue | Concentration (ng-eq/g) at Time (h) |

|---|---|---|

| Rat | Liver | Data not available |

| Kidney | Data not available | |

| Brain | Data not available | |

| Lung | Data not available | |

| Spleen | Data not available |

Metabolic Pathways and Clearance Mechanisms in Animal Models

Studies on the biotransformation of racemic 14C-labelled oxaprotiline hydrochloride following oral administration have shown that the compound is extensively metabolized in both rats and dogs. The principal metabolic transformations identified in both species include aromatic hydroxylation, the formation of aromatic hydroxy-methoxy derivatives, N-demethylation, and deamination. nih.gov

In rats, the predominant metabolites found in urine are the diastereoisomeric 3-hydroxy metabolites and their corresponding phenolic glucuronides. Products resulting from deamination are considered minor metabolites in this species. nih.gov

In dogs, the biotransformation of oxaprotiline is more complex. The major urinary metabolites are the diastereoisomeric 2- and 3-hydroxy compounds, along with their phenolic glucuronides. Oxidative modifications in the side-chain represent minor metabolic pathways in dogs. nih.gov

Direct O-glucuronidation is a notable metabolic pathway for oxaprotiline. nih.gov In rats, products of direct O-glucuronidation were not detectable in urine, suggesting other metabolic routes are more significant. nih.gov Conversely, in dogs, direct O-glucuronidation is considered a minor metabolic pathway. nih.gov The primary metabolites formed through functionalization reactions are found in both their free forms and as glucuronide conjugates in both species. nih.gov

The significant metabolism of oxaprotiline in both rats and dogs suggests the potential for a first-pass effect, where a substantial portion of the drug is metabolized in the liver and/or gut wall before reaching systemic circulation. This is further supported by data on the related compound maprotiline in rats, which demonstrated a first-pass metabolism.

Excretion Routes in Animal Models

The excretion of oxaprotiline and its metabolites has been investigated in rats and dogs using the radiolabelled compound. Following oral administration of racemic 14C-labelled oxaprotiline hydrochloride, rats excreted approximately 28% of the administered dose in the urine within 120 hours. nih.gov In dogs, urinary excretion accounted for about 32% of the dose within 96 hours. nih.gov This indicates that a significant portion of the drug and its metabolites are eliminated via routes other than renal excretion, likely through the feces.

The following table summarizes the urinary excretion data for oxaprotiline in preclinical models.

| Animal Model | Excretion Route | % of Dose Excreted | Time Frame (h) |

|---|---|---|---|

| Rat | Urine | 28 | 120 |

| Dog | Urine | 32 | 96 |

常见问题

Basic Research Questions

How to design in vivo experiments to assess Levoprotiline hydrochloride’s impact on histamine H1 receptor regulation?

Methodological Answer:

In a 28-day study using male Wistar rats (100–150 g), oral administration of Levoprotiline (20 mg/kg/day) demonstrated upregulation of histamine H1 receptors in the cerebral cortex. Key experimental steps include:

- Dosage regimen : Daily oral dosing with saline as a control.

- Receptor binding assays : Use of [³H]mepyramine for H1 receptor quantification, [³H]quinuclidinyl benzilate for mAChR, and [³H]prazosin for α-adrenergic receptors.

- Phosphoinositide (PI) hydrolysis : Measurement of [³H]inositol 1-phosphate accumulation after lithium chloride pre-treatment.

- Statistical validation : Student’s t-test for pairwise comparisons and Dunnett’s test for multi-group analysis .

What are the critical steps for synthesizing and characterizing this compound enantiomers?

Methodological Answer:

- Isomer separation : Use chiral chromatography or crystallization to isolate the (R)- and (S)-enantiomers. The inactive enantiomer may serve as a placebo control in pharmacological studies .

- Characterization : Confirm enantiomeric purity via polarimetry, circular dichroism, or X-ray crystallography. Validate molecular identity using SMILES notation (e.g.,

CNC[C@@H](CC12CCC(C3C1CCCC3)C4C2CCCC4)O.Clfor the active (R)-enantiomer) . - Purity validation : Ensure ≥98% purity via HPLC and mass spectrometry, referencing standards from authoritative chemical databases .

Advanced Research Questions

How to resolve contradictions in enantiomer-specific activity observed in preclinical studies?

Methodological Answer:

Contradictory findings (e.g., inactive enantiomers showing unexpected efficacy) require:

- Blinded studies : Separate synthesis and testing teams to eliminate bias.

- Dose-response curves : Compare both enantiomers across multiple doses (e.g., 5–50 mg/kg) to identify non-linear effects.

- Mechanistic profiling : Evaluate off-target interactions (e.g., monoamine transporters, phosphodiesterases) using radioligand binding assays .

What methodological challenges arise in longitudinal studies of Levoprotiline’s neurochemical effects?

Methodological Answer:

- Temporal dynamics : Monitor receptor density changes at multiple timepoints (e.g., 7, 14, 21, 28 days) to capture upregulation kinetics.

- Tissue handling : Standardize post-mortem brain dissection and freezing protocols to minimize variability in receptor binding assays.

- Data normalization : Express results as % change from baseline (saline controls) to account for inter-animal variability .

How to address conflicting data on Levoprotiline’s antidepressant efficacy in preclinical models?

Methodological Answer:

- Model selection : Compare results across multiple depression models (e.g., forced swim test, chronic mild stress) to assess consistency.

- Biomarker integration : Correlate behavioral outcomes with receptor binding data (e.g., H1 receptor density vs. immobility time reduction).

- Meta-analysis : Pool data from independent studies using standardized metrics (e.g., effect size, confidence intervals) to identify trends .

Data Analysis & Reporting

What statistical methods are appropriate for analyzing receptor binding data?

Methodological Answer:

- Parametric tests : Use Student’s t-test for pairwise comparisons (e.g., Levoprotiline vs. saline).

- Multi-group analysis : Apply Dunnett’s test for dose-response studies or ANOVA with post-hoc corrections.

- Data presentation : Report binding affinity (Kd) and receptor density (Bmax) with 95% confidence intervals in tables, avoiding redundancy in text .

How to ensure reproducibility in phosphoinositide hydrolysis assays?

Methodological Answer:

- Standardized protocols : Pre-incubate cortical slices with lithium chloride (10 mM) to inhibit inositol monophosphatase.

- Quality controls : Include histamine dihydrochloride (100 µM) as a positive control for PI response.

- Data validation : Replicate experiments across ≥3 independent cohorts and report intra-assay variability .

Regulatory & Ethical Considerations

How to comply with FDA/EMA guidelines for preclinical data submission?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。